molecular formula C20H18ClN3O5S B2933330 3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole CAS No. 1021220-81-4

3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2933330
CAS RN: 1021220-81-4
M. Wt: 447.89
InChI Key: WZVQQSJFPVDHFO-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which are closely related to the specified compound, were synthesized through a multi-step process involving the conversion of organic acids into esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and eventually into the target compounds. These compounds were subjected to modern spectroscopic techniques for structure elucidation, highlighting the compound's potential for chemical and pharmaceutical research (Khalid et al., 2016).

Biological Evaluation and Antimicrobial Study

Another study focused on the antimicrobial properties of N-substituted derivatives of a similar compound structure. These derivatives showed moderate to talented activity against both Gram-negative and Gram-positive bacteria, underscoring the compound's relevance in developing new antimicrobial agents (Khalid et al., 2016).

Pharmacological Evaluation

In an effort to develop new drug candidates for Alzheimer’s disease, a series of N-substituted derivatives was synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE). This research demonstrates the compound's potential in the pharmacological sector, especially in the treatment of neurodegenerative diseases (Rehman et al., 2018).

Antitubercular Agents

A novel series of benzene sulfonamide pyrazole oxadiazole derivatives was synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies were carried out against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), indicating these compounds' potential as antitubercular agents (Shingare et al., 2022).

Antimicrobial and Antitubercular Activities

Another study synthesized sulfonyl derivatives with a structure incorporating the 1,2,4-oxadiazole nucleus, demonstrating moderate to significant antibacterial and antifungal activities, as well as excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv. This further establishes the compound's utility in addressing infectious diseases (Kumar et al., 2013).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-15-4-6-16(7-5-15)30(25,26)24-9-1-2-14(11-24)20-22-19(23-29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10,14H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVQQSJFPVDHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.